2-Methoxy-4-(morpholin-4-yl)benzonitrile
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Overview
Description
2-Methoxy-4-(morpholin-4-yl)benzonitrile is an organic compound with the molecular formula C12H14N2O2. It is characterized by the presence of a methoxy group, a morpholine ring, and a benzonitrile moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Mechanism of Action
Target of Action
Related compounds have been shown to interact with enzymes such as monoacylglycerol lipase (mgl) and fatty acid amide hydrolase (faah) . These enzymes play crucial roles in the metabolism of endocannabinoids, which are involved in a variety of physiological processes .
Mode of Action
It is plausible that it may inhibit the activity of its target enzymes, similar to other phenyl-(morpholino)methanethione derivatives . This inhibition could potentially alter the levels of endocannabinoids in the body, thereby affecting their physiological functions .
Biochemical Pathways
The biochemical pathways affected by 2-Methoxy-4-(morpholin-4-yl)benzonitrile are likely related to endocannabinoid metabolism. By inhibiting enzymes like MGL and FAAH, this compound could potentially disrupt the normal breakdown of endocannabinoids . This disruption could lead to an increase in endocannabinoid levels, which could in turn affect various downstream physiological processes .
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its potential impact on endocannabinoid levels. By inhibiting the breakdown of endocannabinoids, this compound could potentially modulate a variety of physiological processes, including pain sensation, mood, appetite, and immune function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(morpholin-4-yl)benzonitrile typically involves the reaction of 2-methoxybenzonitrile with morpholine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the morpholine ring replaces a leaving group on the benzonitrile derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(morpholin-4-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-formyl-4-(morpholin-4-yl)benzonitrile or 2-carboxy-4-(morpholin-4-yl)benzonitrile.
Reduction: Formation of 2-methoxy-4-(morpholin-4-yl)benzylamine.
Substitution: Formation of various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-4-(morpholin-4-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(morpholin-4-yl)benzonitrile: Similar structure but with the methoxy group at a different position.
4-Methoxy-5-(3-morpholin-4-yl-propoxy)-2-nitrobenzonitrile: Contains additional functional groups, leading to different chemical properties.
2-(4-Morpholinyl)benzothiazole: Contains a benzothiazole ring instead of a benzonitrile moiety.
Uniqueness
2-Methoxy-4-(morpholin-4-yl)benzonitrile is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development .
Properties
IUPAC Name |
2-methoxy-4-morpholin-4-ylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-15-12-8-11(3-2-10(12)9-13)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMLGLOAMFVYRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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